molecular formula C10H4Br2Cl2N2O B2459392 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one CAS No. 866039-34-1

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one

Cat. No.: B2459392
CAS No.: 866039-34-1
M. Wt: 398.86
InChI Key: RPGHNQKBAIQOJI-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a phenyl ring, which is further connected to a pyridazinone core. The molecular formula of this compound is C10H4Br2Cl2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one typically involves the bromination of a pyridazinone precursor. One common method includes the reaction of 2,5-dichlorophenylhydrazine with mucobromic acid in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

4,5-Dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one can be compared with other similar compounds in the pyridazinone family:

    4,5-Dibromo-2-phenylpyridazin-3-one: Similar structure but lacks the chlorine atoms on the phenyl ring.

    4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3-one: Contains a fluorine atom instead of chlorine.

    4,5-Dibromo-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one: Contains a different substituent on the pyridazinone ring

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,5-dibromo-2-(2,5-dichlorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2Cl2N2O/c11-6-4-15-16(10(17)9(6)12)8-3-5(13)1-2-7(8)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGHNQKBAIQOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C(=C(C=N2)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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